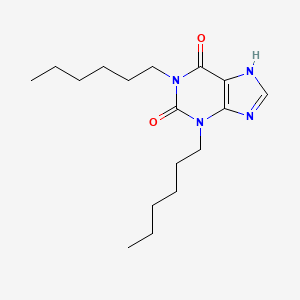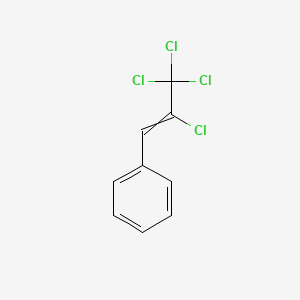
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene is an organic compound characterized by the presence of a benzene ring attached to a tetrachlorinated propene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene typically involves the chlorination of propene followed by a Friedel-Crafts alkylation reaction with benzene. The chlorination step can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachloropropene is then reacted with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), alkyl halides (R-X) with a Lewis acid catalyst
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones
Reduction: Less chlorinated derivatives, alkanes
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes
Applications De Recherche Scientifique
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the tetrachloropropene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-Tetrachloro-1-propene: Similar structure but lacks the benzene ring.
1,1,3,3-Tetrachloroprop-1-ene: Another chlorinated propene derivative with different substitution patterns.
2,3,3,3-Tetrafluoropropene: Fluorinated analog with different chemical properties and applications.
Uniqueness
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene is unique due to the presence of both a highly chlorinated propene group and a benzene ring
Propriétés
Numéro CAS |
106752-52-7 |
|---|---|
Formule moléculaire |
C9H6Cl4 |
Poids moléculaire |
255.9 g/mol |
Nom IUPAC |
2,3,3,3-tetrachloroprop-1-enylbenzene |
InChI |
InChI=1S/C9H6Cl4/c10-8(9(11,12)13)6-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
YGGOLLPGFRUWEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


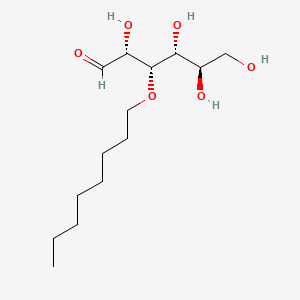


![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)




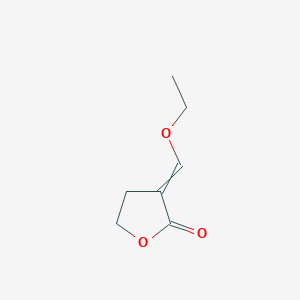
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
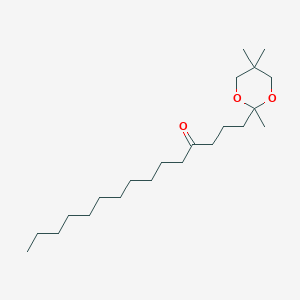
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
